molecular formula C9H13ClN2O2 B13222351 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13222351
M. Wt: 216.66 g/mol
InChI Key: ZKOJTWCJHMJCCQ-UHFFFAOYSA-N
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Description

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminooxolan ring and a dihydropyridinone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminooxolan Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the oxolan ring.

    Introduction of the Dihydropyridinone Moiety: The dihydropyridinone ring is introduced through a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.

    Hydrochloride Salt Formation: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
  • 3-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
  • 4-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one

Uniqueness

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, such as the position of the aminooxolan ring and the presence of the hydrochloride salt. These characteristics may confer distinct chemical reactivity, biological activity, and solubility properties compared to similar compounds.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-(3-aminooxolan-2-yl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6;/h1-2,5,7,9H,3-4,10H2,(H,11,12);1H

InChI Key

ZKOJTWCJHMJCCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CNC(=O)C=C2.Cl

Origin of Product

United States

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